molecular formula C19H18O3 B1210493 12-Demethylmultiorthoquinone

12-Demethylmultiorthoquinone

Cat. No.: B1210493
M. Wt: 294.3 g/mol
InChI Key: OVYJWDSHGYTZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Demethylmultiorthoquinone is a naturally occurring aromatic secondary metabolite isolated from plant species within the Labiatae (Lamiaceae) family. Structurally, it belongs to the orthoquinone subclass of quinones, characterized by a bicyclic aromatic core with hydroxyl and ketone functional groups. The compound is derived biosynthetically via oxidative modifications of diterpenoid precursors, with demethylation at the C12 position distinguishing it from its methylated analog, multiorthoquinone .

Its antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv has been documented, with a reported minimum inhibitory concentration (MIC) of ≤2 μg/ml, positioning it as a promising lead for tuberculosis drug development . Further studies highlight its role in oxidative stress modulation, though detailed mechanistic insights remain under investigation .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione

InChI

InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3

InChI Key

OVYJWDSHGYTZSE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C

Canonical SMILES

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 12-Demethylmultiorthoquinone include:

Compound Core Structure Substituents Biological Activity (MIC vs. M. tuberculosis)
Multiorthoquinone Orthoquinone C12-methyl group MIC = 4 μg/ml
12-Demethylmulticauline Diterpenoid-quinone C12-demethylated MIC = 2 μg/ml
Multicaulin Diterpenoid Hydroxyl groups at C5, C7 MIC = 1.5 μg/ml
4-Hydroxysapriparaquinone Para-quinone C4-hydroxyl group MIC = 8 μg/ml

Key Observations :

  • Demethylation at C12 (as in this compound vs. multiorthoquinone) correlates with enhanced antimycobacterial activity (MIC reduction from 4 μg/ml to ≤2 μg/ml) .
  • The orthoquinone scaffold exhibits superior activity compared to para-quinone analogs (e.g., 4-Hydroxysapriparaquinone), likely due to improved redox cycling and membrane permeability .
Structure-Activity Relationships (SAR)
  • Demethylation: Removal of the C12 methyl group (as in this compound) improves antimycobacterial activity, possibly by reducing steric hindrance for enzyme interaction .
  • Hydroxylation : Additional hydroxyl groups (e.g., in multicaulin) may reduce membrane permeability but enhance solubility and target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Demethylmultiorthoquinone
Reactant of Route 2
12-Demethylmultiorthoquinone

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